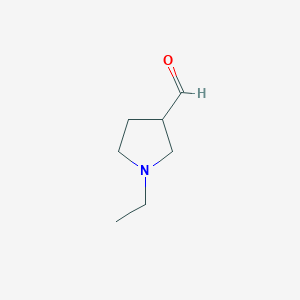
1-Ethylpyrrolidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpyrrolidine-3-carbaldehyde is an organic compound that belongs to the class of pyrrolidines, which are cyclic secondary amines. This compound features a pyrrolidine ring substituted with an ethyl group and an aldehyde functional group at the 3-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethylpyrrolidine with an oxidizing agent to introduce the aldehyde functional group at the 3-position. For instance, the oxidation of 1-ethylpyrrolidine using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 1-ethylpyrrolidine, is subjected to controlled oxidation conditions using industrial oxidants such as chromium trioxide or potassium permanganate. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydroxylamine.
Major Products:
Oxidation: 1-Ethylpyrrolidine-3-carboxylic acid.
Reduction: 1-Ethylpyrrolidine-3-methanol.
Substitution: Imines, oximes.
Wissenschaftliche Forschungsanwendungen
1-Ethylpyrrolidine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: It is utilized in the production of fine chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-ethylpyrrolidine-3-carbaldehyde depends on its specific application. In general, the aldehyde functional group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. For example, in medicinal chemistry, it can react with nucleophiles in the active site of enzymes, leading to the formation of enzyme-inhibitor complexes.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A cyclic secondary amine without the ethyl and aldehyde substituents.
Pyrrolidine-3-carbaldehyde: Similar structure but lacks the ethyl group.
1-Ethylpyrrolidine: Similar structure but lacks the aldehyde group.
Uniqueness: 1-Ethylpyrrolidine-3-carbaldehyde is unique due to the presence of both the ethyl and aldehyde functional groups, which confer distinct reactivity and applications compared to its analogs. The combination of these groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-ethylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-2-8-4-3-7(5-8)6-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MFWSUINTUGOCRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



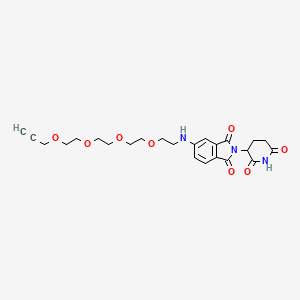
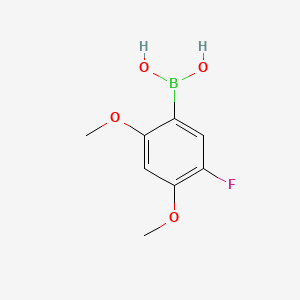
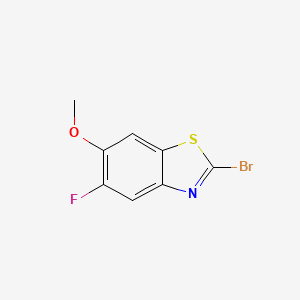
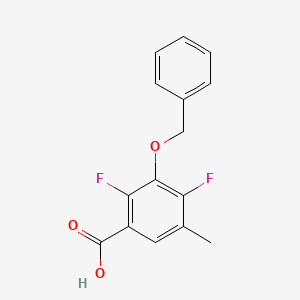
![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)

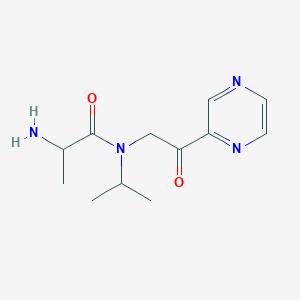

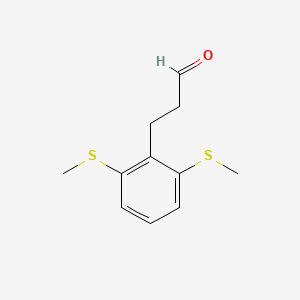
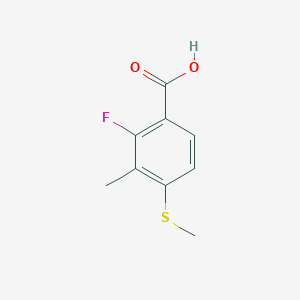
![benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B14772047.png)

